molecular formula C14H15ClN2O4S B2554063 3-Amino-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}propanoic acid CAS No. 866050-69-3

3-Amino-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}propanoic acid

Cat. No.: B2554063
CAS No.: 866050-69-3
M. Wt: 342.79
InChI Key: ZHJHJKWOHLTZEQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Validation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex organic molecules containing multiple functional groups and heterocyclic systems. According to the systematic naming conventions, the compound is designated as 3-amino-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}propanoic acid, with the Chemical Abstracts Service registry number 866050-69-3. The alternative IUPAC designation recognized in chemical databases is 3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}-beta-alanine, which emphasizes the beta-amino acid structural classification.

The structural validation of this nomenclature is confirmed through the International Chemical Identifier system, which provides the InChI code: 1S/C14H15ClN2O4S/c1-20-12-4-8(10(16)5-13(18)19)2-3-11(12)21-7-9-6-17-14(15)22-9/h2-4,6,10H,5,7,16H2,1H3,(H,18,19). This identifier encodes the complete molecular connectivity and confirms the presence of the thiazole ring system, the methoxy substituent on the phenyl ring, and the amino acid backbone structure. The simplified molecular-input line-entry system representation further validates the structural assignment, demonstrating the precise positioning of functional groups within the molecular framework.

The compound exhibits a complex architecture featuring a phenylpropanoic acid backbone substituted with an amino group at the beta position, creating the characteristic beta-amino acid structure. The phenyl ring bears two substituents: a methoxy group at the 3-position and a more complex ether linkage at the 4-position connecting to a chlorinated thiazole moiety. This structural arrangement places the compound within the broader classification of substituted beta-amino acids, which are known for their biological significance and synthetic utility.

Properties

IUPAC Name

3-amino-3-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4S/c1-20-12-4-8(10(16)5-13(18)19)2-3-11(12)21-7-9-6-17-14(15)22-9/h2-4,6,10H,5,7,16H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJHJKWOHLTZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CC(=O)O)N)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a halogenated precursor and a thiourea derivative under basic conditions.

    Coupling with the Phenyl Group: The thiazole derivative is then coupled with a methoxyphenyl group through a palladium-catalyzed cross-coupling reaction.

    Amino Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to thiazoles. Research indicates that derivatives of thiazole-containing compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds synthesized with similar structural motifs have shown IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 and MCF-7 cell lines, suggesting that 3-Amino-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}propanoic acid may share similar properties due to its structural analogies .

Drug Development

The compound's unique structure positions it as a candidate for further development in pharmaceuticals targeting specific pathways in diseases such as cancer and possibly other conditions influenced by thiazole derivatives. The thiazole ring is known for its role in enhancing the bioactivity and selectivity of drug candidates .

Biochemical Tool

In biochemical research, the compound can serve as a probe to study various biological pathways involving amino acids and their derivatives. Its structural features allow it to interact with proteins or enzymes that are crucial in metabolic pathways, making it a valuable tool for researchers studying enzyme kinetics and protein interactions.

Case Studies

Several case studies have investigated the efficacy of thiazole derivatives in cancer therapy:

Study ReferenceCompound TestedCancer Cell LinesIC50 Values (µg/mL)
Thiazole Derivative AHCT-1161.9
Thiazole Derivative BMCF-77.52

These studies indicate that compounds similar to this compound could potentially be developed into effective anticancer agents.

Mechanism of Action

The mechanism of action of 3-Amino-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression.

Comparison with Similar Compounds

Substituent Variations in Thiazole-Containing Amino Acids

Thiazole derivatives are widely studied for antimicrobial and pharmacological properties. The target compound’s structural analogs, such as those in , demonstrate how substituents on the thiazole and phenyl rings modulate activity. For example:

Table 1: Substituent Effects on Antimycobacterial Activity

Compound Thiazole Substituent (R) Phenyl Substituent MIC (μg/mL) Reference
3c Cl H 12.5
Target Cl 3-OCH₃ N/A*

*The target’s 3-methoxy group may enhance binding affinity compared to unsubstituted phenyl analogs due to increased electron-donating effects and steric interactions .

Core Structure Differences: Propanoic Acid vs. Propenoic Acid

The compound in , (2E)-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic acid, shares the chlorothiazole-methoxyphenyl motif but differs in its α,β-unsaturated propenoic acid core. Key comparisons include:

Table 2: Physicochemical Properties

Property Target (Propanoic Acid) (Propenoic Acid)
Molecular Formula C₁₄H₁₅ClN₂O₅S* C₁₃H₁₀ClNO₃S
Molecular Weight (g/mol) ~328.7 295.74
Predicted pKa ~4.5 (COOH), ~9.5 (NH₂) 4.53 (COOH)
Solubility Zwitterionic (high) Lower (single COOH)

*Calculated formula based on structural analysis. The amino group in the target introduces basicity, enabling zwitterionic behavior, which may improve aqueous solubility compared to the propenoic acid derivative .

Role of Protecting Groups

Compounds like 2-({Fmoc}amino)-2-(4-methylthiazol-5-yl)acetic acid ( ) highlight the use of protecting groups (e.g., Fmoc, Boc) in synthetic routes. The target lacks such groups, suggesting it is a deprotected, bioactive form. Deprotection strategies (e.g., acid hydrolysis in ) are critical for generating functional amino acids .

Key Findings and Implications

  • Substituent Impact : Chlorine on thiazole correlates with higher antimicrobial activity in analogs .
  • Core Flexibility: Propanoic acid backbones (vs. propenoic acid) may improve conformational stability for target engagement.
  • Synthetic Challenges : Deprotection and regioselective functionalization (e.g., methoxy placement) are critical for optimizing activity .

Biological Activity

3-Amino-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}propanoic acid, also known by its CAS number 866050-69-3, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, including its antimicrobial effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15ClN2O4S
  • Molar Mass : 342.8 g/mol

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential in different therapeutic areas.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds related to thiazole derivatives. For instance, it has been noted that derivatives containing thiazole rings exhibit significant antibacterial and antifungal activities. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

Compound Target Bacteria MIC (mg/mL)
3-Amino CompoundStaphylococcus aureus0.0048
3-Amino CompoundEscherichia coli0.0195
Thiazole DerivativeBacillus subtilis0.025
Thiazole DerivativeCandida albicans0.039

These results indicate that the compound may possess broad-spectrum antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria as well as fungi .

The mechanism of action for thiazole derivatives often involves the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth. The presence of halogen substituents appears to enhance the bioactivity of these compounds .

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on various thiazole derivatives demonstrated that compounds similar to 3-amino propanoic acid showed significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized a broth microdilution method to determine MIC values, confirming the effectiveness of these compounds in inhibiting bacterial growth .
  • Plant Growth Promotion :
    Another research highlighted that certain synthesized derivatives of thiazole not only exhibited antimicrobial properties but also promoted plant growth, leading to increased seed yield and oil content in rapeseeds. This suggests a dual role where the compound could be beneficial in agricultural applications as well .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds have shown rapid absorption and distribution in biological systems. For example, studies on similar phenolic compounds indicate that they undergo extensive metabolism and are distributed across various tissues post-administration .

Q & A

Q. What are the established synthetic routes for 3-Amino-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}propanoic acid?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazole-methoxy intermediate via nucleophilic substitution (e.g., using 2-chloro-1,3-thiazole derivatives and methoxy-substituted phenols).
  • Step 2 : Introduction of the amino-propanoic acid moiety through reductive amination or coupling reactions. For example, NaBH₃CN in methanol at 0°C to room temperature achieves efficient reduction of imine intermediates .
  • Step 3 : Acidic hydrolysis (e.g., concentrated HCl under reflux) to deprotect functional groups and yield the final compound .
    Key Considerations : Optimize reaction time and temperature to avoid decomposition of the chloro-thiazole group, which is sensitive to prolonged heating.

Q. How is the compound structurally characterized to confirm purity and identity?

A combination of spectroscopic and analytical methods is used:

  • 1H/13C NMR : To verify substituent positions on the phenyl and thiazole rings. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while thiazole protons resonate at δ 7.5–8.5 ppm .
  • IR Spectroscopy : Confirms the presence of carboxylic acid (broad peak ~2500–3000 cm⁻¹) and amine groups (N-H stretch ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Matches calculated and experimental C, H, N, S percentages to confirm purity (<±0.3% deviation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize antimycobacterial activity?

Methodological Approach :

  • Variation of Substituents : Synthesize analogs with halogens (Cl, Br), electron-withdrawing groups (NO₂), or alkyl chains at the phenyl or thiazole positions. For example, halogenation at the thiazole ring (e.g., 2-chloro vs. 2-bromo) significantly impacts bioactivity .
  • Biological Assays : Test analogs against Mycobacterium tuberculosis H37Rv strains using microplate Alamar Blue assays. Compare MIC (minimum inhibitory concentration) values to identify critical substituents .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with mycobacterial enzymes (e.g., InhA or DprE1). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the thiazole ring .

Q. How can contradictory data on biological activity be resolved?

Case Example : If analog 3a (R=H) shows higher in vitro activity but lower in vivo efficacy than 3b (R=Cl):

  • Solubility Studies : Measure logP values to assess lipophilicity. Chloro-substituted analogs may have reduced aqueous solubility, limiting bioavailability.
  • Metabolic Stability : Perform liver microsome assays to evaluate oxidative degradation. The methoxy group is prone to demethylation, which could alter activity .
  • Protein Binding : Use surface plasmon resonance (SPR) to test binding to serum albumin. High binding may reduce free drug concentration in vivo .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets?

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., mycobacterial enoyl-ACP reductase) to resolve binding modes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Fluorescence Polarization : Monitor displacement of fluorescent probes in enzyme active sites to determine IC₅₀ values .

Q. How can computational methods predict metabolic pathways?

  • Software Tools : Use ADMET Predictor or Schrödinger’s QikProp to identify sites of Phase I/II metabolism (e.g., oxidation of the methoxy group or conjugation of the carboxylic acid).
  • Density Functional Theory (DFT) : Calculate electron density maps to predict susceptibility to cytochrome P450-mediated oxidation at the thiazole ring .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Continuous Flow Chemistry : Reduces reaction time and improves yield for temperature-sensitive steps (e.g., NaBH₃CN reduction) .
  • Green Chemistry : Replace volatile solvents (MeOH) with ionic liquids or water-miscible solvents (e.g., PEG-400) for safer large-scale reactions.
  • Purification : Use flash chromatography with gradient elution (hexane/EtOAc to EtOAc/MeOH) to isolate the product efficiently .

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